
2-(4-bromo-2-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide
Descripción general
Descripción
2-(4-bromo-2-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide, also known as BCPA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. 2-(4-bromo-2-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to selectively inhibit COX-2, which is the isoform that is responsible for the production of inflammatory mediators in response to injury or infection.
Biochemical and Physiological Effects
2-(4-bromo-2-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the inflammatory response. 2-(4-bromo-2-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide has also been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, 2-(4-bromo-2-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to reduce the migration of immune cells to sites of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-bromo-2-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide in lab experiments is its selectivity for COX-2. This allows researchers to study the specific role of COX-2 in various physiological processes. However, one limitation of using 2-(4-bromo-2-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide is its potential toxicity. Studies have shown that 2-(4-bromo-2-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide can cause liver damage and other adverse effects at high doses.
Direcciones Futuras
There are several future directions for the study of 2-(4-bromo-2-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide. One area of research is the development of new drugs based on the structure of 2-(4-bromo-2-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide. Researchers are also interested in studying the potential use of 2-(4-bromo-2-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide in the treatment of other inflammatory disorders, such as inflammatory bowel disease and multiple sclerosis. In addition, researchers are interested in studying the potential use of 2-(4-bromo-2-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide in combination with other drugs for the treatment of cancer.
Aplicaciones Científicas De Investigación
2-(4-bromo-2-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been studied extensively for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders, such as arthritis and asthma. 2-(4-bromo-2-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide has also been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(6-methylpyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O2/c1-9-3-2-4-13(17-9)18-14(19)8-20-12-6-5-10(15)7-11(12)16/h2-7H,8H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTHGRYPAIEEFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-(4-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B3676240.png)
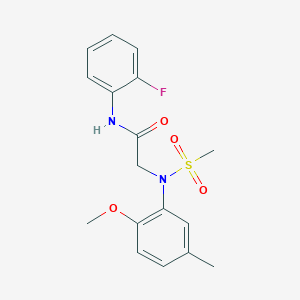
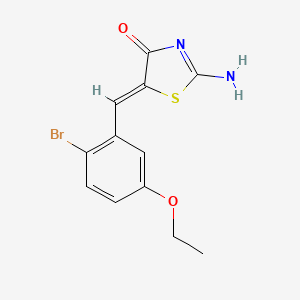
![2-ethoxy-6-iodo-4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B3676261.png)
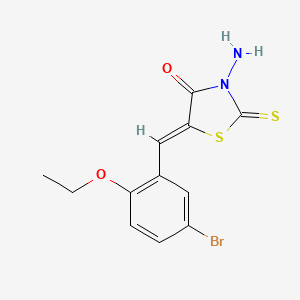
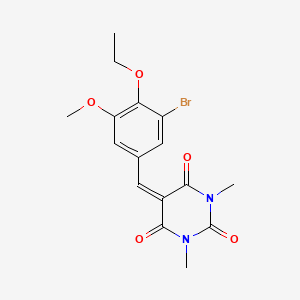
![5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3676302.png)
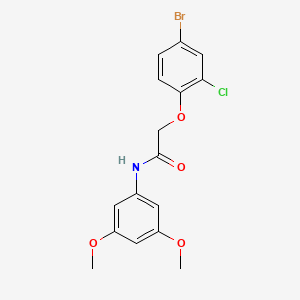
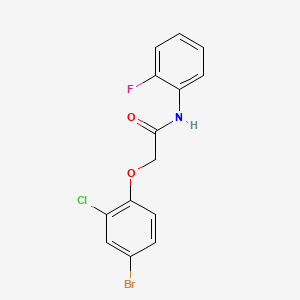
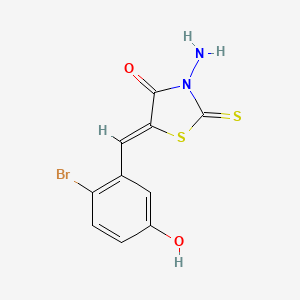
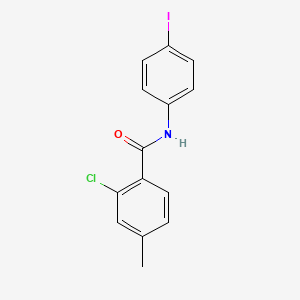
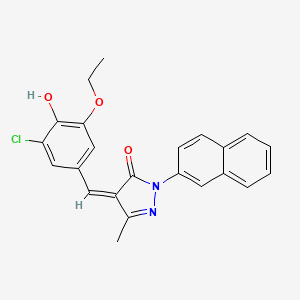
![N-[4-(benzyloxy)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B3676341.png)
